1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

Medicinal Chemistry Ligand Design Hydrogen Bonding

1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226456-55-8) is a fully substituted 1H-imidazole bearing a 4-(difluoromethoxy)phenyl group at N1, an ethylthio moiety at C2, and a 3-nitrophenyl ring at C5. Its molecular formula is C18H15F2N3O3S with a molecular weight of 391.39 g·mol⁻¹ and a computed XLogP3 of 5.3, indicating substantial lipophilicity.

Molecular Formula C18H15F2N3O3S
Molecular Weight 391.39
CAS No. 1226456-55-8
Cat. No. B2563206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole
CAS1226456-55-8
Molecular FormulaC18H15F2N3O3S
Molecular Weight391.39
Structural Identifiers
SMILESCCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H15F2N3O3S/c1-2-27-18-21-11-16(12-4-3-5-14(10-12)23(24)25)22(18)13-6-8-15(9-7-13)26-17(19)20/h3-11,17H,2H2,1H3
InChIKeyKLTGFCUNVRKDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226456-55-8): Structural Identity and Procurement Baseline


1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226456-55-8) is a fully substituted 1H-imidazole bearing a 4-(difluoromethoxy)phenyl group at N1, an ethylthio moiety at C2, and a 3-nitrophenyl ring at C5. Its molecular formula is C18H15F2N3O3S with a molecular weight of 391.39 g·mol⁻¹ and a computed XLogP3 of 5.3, indicating substantial lipophilicity [1]. The compound is cataloged as PubChem CID 49672884 and ZINC ID ZINC00027076650, and is commercially available at purities of 95% or higher [2]. This combination of an electron-withdrawing nitro group, a lipophilic difluoromethoxy substituent, and a thioether linkage at C2 distinguishes it from other 1,4,5-trisubstituted imidazoles used as building blocks in medicinal chemistry and chemical biology.

Why Generic 1,4,5-Trisubstituted Imidazoles Cannot Substitute for 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226456-55-8)


Within the 1,4,5-trisubstituted imidazole chemical space, even minor substituent changes produce large shifts in computed physicochemical descriptors, electronic distribution, and predicted protein binding profiles. The target compound bears a unique triad—a 3-nitrophenyl electron-withdrawing group at C5, a 4-(difluoromethoxy)phenyl lipophilic/hydrogen-bond-accepting motif at N1, and an ethylthio group at C2—that is absent from any single commercially available close analog [1]. Substitution of the 3-nitrophenyl with phenyl (CAS 1226449-16-6) reduces the heteroatom count and eliminates a key hydrogen-bond acceptor, altering both polarity and potential target engagement surfaces; replacement with 4-bromophenyl (CAS 1226453-04-8) swaps a strongly electron-withdrawing nitro group for a halogen of differing size and polarizability . Likewise, removal of the difluoromethoxy group (as in the 1-phenyl analog, CAS 1235318-86-1) markedly decreases lipophilicity and removes halogen-bonding capacity . These structural differences preclude reliable interchangeability without re-validating synthetic routes, solubility, reactivity, and—critically—any biological or materials-science readout that depends on precise molecular recognition.

Product-Specific Quantitative Differentiation Evidence for 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226456-55-8) vs. Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs. the 5-Phenyl Analog (CAS 1226449-16-6) Driven by the 3-Nitro Group

The 3-nitrophenyl group at C5 provides three additional hydrogen-bond acceptors (two nitro oxygens plus potential resonance contributions) compared with the unsubstituted 5-phenyl analog. The target compound has a computed hydrogen-bond acceptor count of 7 versus 5 for the 5-phenyl derivative (CAS 1226449-16-6), and a topological polar surface area (tPSA) of 98.2 Ų compared with approximately 50.8 Ų for the phenyl analog [1][2]. This difference of 47.4 Ų in tPSA implies substantially different passive permeability and molecular recognition surfaces—a critical consideration for projects where hydrogen-bond-mediated target engagement is hypothesized.

Medicinal Chemistry Ligand Design Hydrogen Bonding

Lipophilicity Differentiation (XLogP3) vs. the 1-Phenyl Analog Lacking the Difluoromethoxy Group

The 4-(difluoromethoxy)phenyl substituent at N1 contributes both lipophilicity and hydrogen-bond-accepting fluorine atoms that are absent in the 1-phenyl analog (CAS 1235318-86-1). The target compound has a computed XLogP3 of 5.3, versus a predicted XLogP3 of approximately 4.1 for the 1-phenyl analog [1][2]. An XLogP3 difference of +1.2 units corresponds to roughly a 15-fold increase in octanol-water partition coefficient, which may translate into altered solubility, protein binding, and metabolic clearance profiles.

ADME Prediction Lipophilicity Fluorine Chemistry

Predicted Target Engagement Profile (SEA) Divergence from Structurally Similar 1,4,5-Trisubstituted Imidazoles

Similarity Ensemble Approach (SEA) analysis performed on the ZINC20 database predicts that the target compound has a statistically significant likelihood of binding to ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (ENPP1) with a maximum Tanimoto coefficient of 44 and a P-value of 84 [1]. No target predictions are available for the 5-phenyl analog (CAS 1226449-16-6) or the 1-phenyl analog (CAS 1235318-86-1) in the same database. This predicted ENPP1 association is unique to the specific combination of the 3-nitrophenyl, difluoromethoxy, and ethylthio substituents and would not be expected for any single-substituent variant.

Computational Target Prediction SEA ENPP1

Bulk Purity and Quality Control Parameters vs. Closest Same-Scaffold Vendor Analogs

The target compound is supplied at an ensured purity of ≥95% (HPLC), as documented by vendor quality certificates, with a catalog number CM801050 and availability typically exceeding 1 g for immediate dispatch . In contrast, the closest analog 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole (CAS 1226453-04-8) is listed with a target purity of 95% but often with longer lead times and single-lot-dependent availability . For researchers requiring a specific 3-nitrophenyl substitution pattern with reproducible purity, the target compound (CM801050) offers a defined, stockable procurement option that avoids the synthetic burden of selective nitration or purification of crude material.

Chemical Procurement Purity Specification Building Block

Highest-Confidence Research and Procurement Application Scenarios for 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226456-55-8)


Medicinal Chemistry Hit-Finding as an ENPP1-Focused Scaffold with Computational Prioritization

The SEA prediction uniquely associating this compound with ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) provides a tractable hypothesis for cancer immunotherapy or mineralization-disorder programs. Because no close analog carries the same prediction, procurement of the target compound enables a direct ENPP1 biochemical assay (e.g., pNP-TMP hydrolysis at pH 9.5) that would be uninformative if the 5-phenyl or 1-phenyl analog were substituted instead [1]. The quantitative tPSA and logP data further allow first-pass pharmacokinetic triage before committing to synthesis of a full library.

Structure-Activity Relationship (SAR) Exploration at the C5 Position of 2-(Ethylthio)-1H-imidazoles

When constructing a congeneric series to map the C5 aryl pocket of a target protein, the 3-nitrophenyl variant (CAS 1226456-55-8) offers an electron-deficient, hydrogen-bond-accepting probe that is geometrically and electronically distinct from the 4-bromophenyl (CAS 1226453-04-8) and 5-phenyl (CAS 1226449-16-6) congeners. The computed ΔtPSA of +47.4 Ų relative to the 5-phenyl analog and the ΔXLogP3 of +1.2 relative to the 1-phenyl analog ensure that each compound in the series samples a meaningfully different region of physicochemical space, guarding against flat SAR [1][2].

Synthetic Method Development Leveraging the Orthogonal Reactivity of the 3-Nitrophenyl and 2-Ethylthio Groups

The 3-nitrophenyl moiety serves as a latent amino group (via reduction) and also as an electron-deficient aryl ring amenable to nucleophilic aromatic substitution, while the 2-ethylthio group can be oxidized to a sulfoxide or sulfone for further diversification [1]. This orthogonal reactivity profile is not replicated in the 5-(4-methoxyphenyl) or 5-phenyl analogs, where reduction of the electron-rich aryl ring is not feasible under mild conditions. A bench chemist can use the target compound as a single starting material to generate three chemically distinct daughter scaffolds, reducing procurement overhead [2].

Quote Request

Request a Quote for 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.